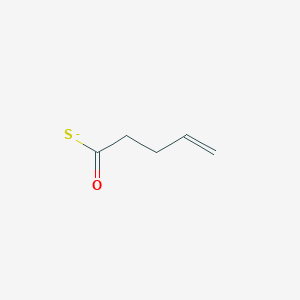
Pent-4-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-enethioate is an organic compound characterized by the presence of a thioester functional group and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-enethioate can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a thiol in the presence of a coupling agent such as triphenylphosphine and 2,2’-dithiodipyridine . The reaction is typically carried out in a solvent like toluene under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pent-4-enethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkene can be reduced to form the corresponding alkane.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkene.
Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Thioesters with different substituents.
Scientific Research Applications
Pent-4-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving thioesters.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pent-4-enethioate involves its reactivity as a thioester. Thioesters are known to be good acylating agents, making them useful in various biochemical processes. The compound can interact with nucleophiles, leading to the formation of new bonds and the release of the thiol group. This reactivity is crucial in enzyme-catalyzed reactions where thioesters act as intermediates .
Comparison with Similar Compounds
Similar Compounds
Pent-4-enoic acid: Similar structure but lacks the thioester group.
Pent-2-enoic acid: Different position of the double bond.
Pent-3-enoic acid: Different position of the double bond.
Uniqueness
Pent-4-enethioate is unique due to the presence of both an alkene and a thioester group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C5H7OS- |
|---|---|
Molecular Weight |
115.18 g/mol |
IUPAC Name |
pent-4-enethioate |
InChI |
InChI=1S/C5H8OS/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1 |
InChI Key |
FEPPKTFTDWSPAG-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCC(=O)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















